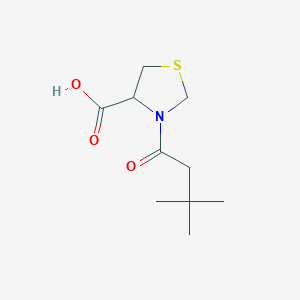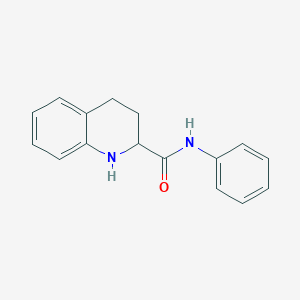
1-Iodo-2-propylbenzene
Vue d'ensemble
Description
1-Iodo-2-propylbenzene is a chemical compound with the CAS Number: 110349-09-2 . It has a molecular weight of 246.09 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of compounds like this compound often involves electrophilic aromatic substitution . In the first step, the electrophile attacks the pi bond, forming an arenium ion . In the second step, a base attacks the hydrogen, causing the C-H bond to form a C-C double bond and restoring aromaticity .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Aryl halides like this compound can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions . They can also undergo electrophilic aromatic substitution . The specific reactions that this compound can undergo would depend on the reaction conditions and the presence of other reagents.Applications De Recherche Scientifique
Oxidation of n-Propylbenzene
- In a study by Dagaut et al. (2002), the oxidation of n-propylbenzene, which is structurally related to 1-Iodo-2-propylbenzene, was examined. The study focused on understanding the oxidation process in a jet-stirred reactor, revealing important insights into the chemical behavior of this class of compounds.
Ring Halogenations of Polyalkylbenzenes
- Research by Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes, including compounds similar to this compound. This study provided valuable information on the selectivity and efficiency of halogenation processes in synthetic chemistry.
Iodobenzene-Catalyzed Reactions
- A study by Moroda and Togo (2008) highlighted the use of iodobenzene, which is closely related to this compound, as a catalyst in the synthesis of certain organic compounds. This research contributed to the understanding of catalytic processes in organic synthesis.
Catalytic Applications in Organic Synthesis
- The work by Takács et al. (2010) investigated the use of iodoarenes, similar to this compound, in palladium-catalyzed reactions. This research is significant in the field of organic synthesis, particularly in the formation of complex organic molecules.
Combustion of n-Propylbenzene
- In another study by Yuan et al. (2016), the combustion of n-propylbenzene was extensively researched. This study is relevant to understanding the combustion mechanisms of similar compounds, including this compound.
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
It is known that benzylic halides, such as 1-Iodo-2-propylbenzene, typically react via an SN2 pathway . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
1-iodo-2-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTHXKHBZBSXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544601 | |
| Record name | 1-Iodo-2-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110349-09-2 | |
| Record name | 1-Iodo-2-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chloroethyl)sulfanyl]-2,4-difluorobenzene](/img/structure/B3375381.png)
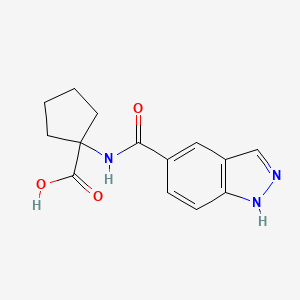
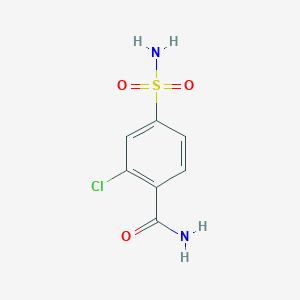
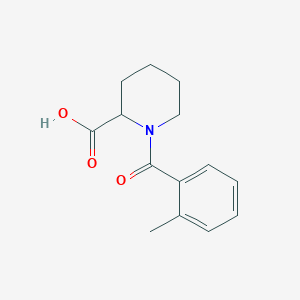
![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)


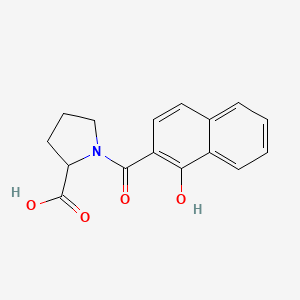
![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)


